![molecular formula C19H28N2 B1491900 2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097978-39-5](/img/structure/B1491900.png)
2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with potential applications in scientific research. It is a fascinating compound that offers potential for drug development, catalysis, and materials science. Pyrrole, a key component of this compound, is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization . This process results in the formation of an N-acyl derivative of pyrrole . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs .Molecular Structure Analysis
The molecular structure of 2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is unique and complex. It includes a pyrrole ring, which is a five-membered aromatic heterocycle . All the atoms in the ring are sp2 hybridized, and each contributes a p orbital and a pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis
Pyrrole derivatives, including 2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, can undergo various chemical reactions. For instance, the substitution of trichloroacetylated pyrrole with chloro, bromo, and iodo groups can lead to an improvement in antibacterial activity .Scientific Research Applications
Synthesis and Structural Analysis
- The compound 2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, as part of the octahydropyrrolo[3,4-c]pyrrole class, has been synthesized and studied. The derivatives of this class were synthesized from 1-benzylpyrrole-3,4-dicarboxylic acid and studied using carbon-13 NMR. The study contributed to understanding the substituent chemical shifts and the systematic effects of mono and disubstituted products on the bicyclic ring systems, as well as the effect of protonation at nitrogen on the chemical shifts for the octahydropyrrolo[3,4-c]pyrrole ring system (Ohnmacht et al., 1983).
Chemical Reactivity and Applications in Synthesis
- Pyrrole, a key component in the structure of 2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, was used as a directing group in a Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This enabled successful methylation, alkylation, or benzylation in the ortho-position of the benzene ring of substituted 2-phenylpyrroles, showcasing its potential for creating derivatives and compounds in organic synthesis (Wiest et al., 2016).
Heterocyclic System Synthesis
- The structural framework of 2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is related to pyrrolo[3,4-d][1,2]diazepines, a heterocyclic analog of the 2,3-benzodiazepine structure. These compounds were synthesized using a novel method involving the recrystallization of pyrano[3,4-c]pyrrol-4(2H)-ones with hydrazine. This research aimed at finding convenient methods for synthesizing heterocyclic analogs of certain medicinal compounds, indicating potential pharmaceutical applications (Kharaneko & Bogza, 2013).
Future Directions
The future directions for the study of 2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole could involve further exploration of its potential applications in drug development, catalysis, and materials science. More research is needed to fully understand its mechanism of action and to conduct comprehensive structure-activity relationship studies .
properties
IUPAC Name |
5-benzyl-4-cyclopentyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-20-12-17-13-21(11-15-7-3-2-4-8-15)19(18(17)14-20)16-9-5-6-10-16/h2-4,7-8,16-19H,5-6,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZLQOCSUCFYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(C(C2C1)C3CCCC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





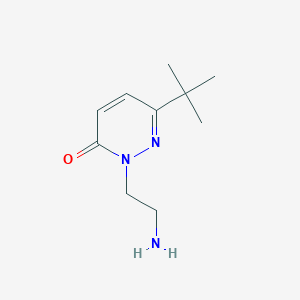
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)
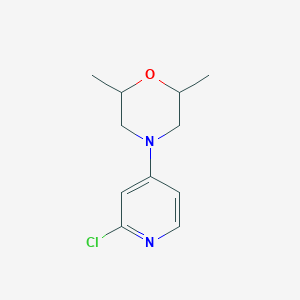
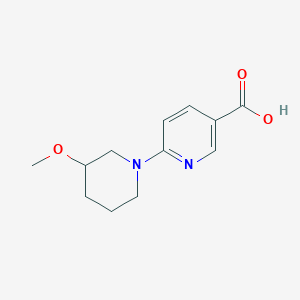
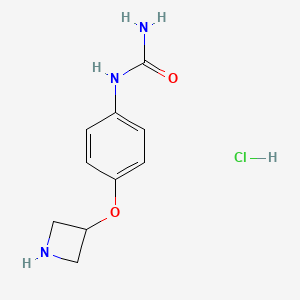
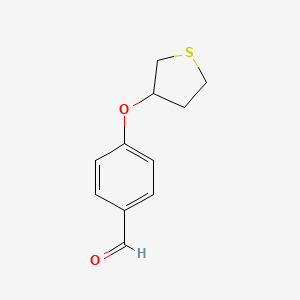


![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)
![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)
![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)